molecular formula C5H6N2O2S B1267242 2-(1,3-Thiazol-2-ylamino)acetic acid CAS No. 79858-47-2

2-(1,3-Thiazol-2-ylamino)acetic acid

Cat. No. B1267242
CAS RN: 79858-47-2
M. Wt: 158.18 g/mol
InChI Key: OVWDBMBPUMMLCA-UHFFFAOYSA-N
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Description

2-(1,3-Thiazol-2-ylamino)acetic acid is a chemical compound that has been studied for its synthesis and properties. It is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen atoms.

Synthesis Analysis

  • Efficient synthesis methods for thiazole derivatives, like 2-(1,3-Thiazol-2-ylamino)acetic acid, have been developed. For example, Kanai et al. (1993) described the synthesis of a related compound, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, starting from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, with its structure determined by X-ray crystallography (Kanai et al., 1993).
  • Chen Ai-lian (2008) described a synthesis route for 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-alkoxyimino acetic acid, using cyanoacetamide as the starting material and involving steps like oximation, alkylation, aminolysis, bromation, and cyclization (Chen Ai-lian, 2008).

Scientific Research Applications

Chemical Synthesis and Biological Activity

  • MAP Kinase p38α Inhibitors : 2-(1,3-Thiazol-2-ylamino)acetic acid derivatives have been developed as potent inhibitors of p38α mitogen-activated protein kinase (MAPK), demonstrating significant biological activity (Getlik et al., 2012).

  • Synthesis of Heterocyclic Compounds : The compound has been used in the synthesis of various heterocyclic compounds, including naphthoxazine derivatives under ultrasonic irradiation (Pelit & Turgut, 2016).

  • Antiviral and Antimicrobial Activity : Novel pyridine-thiazole hybrid molecules involving 2-(1,3-Thiazol-2-ylamino)acetic acid derivatives have shown high antiproliferative activity against various types of tumor cell lines, suggesting potential as anticancer agents (Ivasechko et al., 2022).

  • Complex Formation with Metals : The compound forms complexes with metals like nickel, copper, and zinc, which have been synthesized and characterized (Singh & Baruah, 2008).

Industrial and Medicinal Chemistry

  • Corrosion Inhibition : Thiazole derivatives, including those related to 2-(1,3-Thiazol-2-ylamino)acetic acid, have been studied as corrosion inhibitors for mild steel in formic and acetic acid solutions (Quraishi & Sharma, 2005).

  • Synthesis of Biologically Active Nuclei : The compound has been used in the synthesis of biologically active nuclei such as imidazoles, thiazoles, benzoxazines, and quinazolines, which have shown moderate antibacterial and antifungal activities (Youssef et al., 2015).

  • Antibacterial and Antifungal Activities : Certain 2-(1,3-Thiazol-2-ylamino)acetic acid derivatives have demonstrated significant antibacterial and antifungal activities, highlighting their potential in pharmaceutical applications (Kaplancıklı et al., 2004).

Future Directions

Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . In the last few decades, a lot of work has been done on thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

properties

IUPAC Name

2-(1,3-thiazol-2-ylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c8-4(9)3-7-5-6-1-2-10-5/h1-2H,3H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWDBMBPUMMLCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30306986
Record name 2-(1,3-thiazol-2-ylamino)acetic acid
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Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Thiazol-2-ylamino)acetic acid

CAS RN

79858-47-2
Record name N-2-Thiazolylglycine
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Record name NSC 184814
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Record name NSC184814
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Record name 2-(1,3-thiazol-2-ylamino)acetic acid
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